molecular formula C25H20N2O4 B2927370 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 952968-92-2

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2927370
CAS No.: 952968-92-2
M. Wt: 412.445
InChI Key: ZVZGECCQGMPWCP-UHFFFAOYSA-N
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Description

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to the isoxazole-carboxamide class of heterocycles, a family known for its potent biological activities. Isoxazole derivatives have demonstrated substantial promise as anticancer agents in preclinical research, showing activity against a diverse panel of cancer cell lines . The core research value of this compound lies in its structural framework, which incorporates both an isoxazole ring and a xanthene carboxamide group. The 5-(3-methoxyphenyl)isoxazole moiety serves as a key pharmacophore, while the 9H-xanthene-9-carboxamide component contributes to the molecule's overall properties and potential target interactions. Researchers are particularly interested in such compounds for their potential to inhibit cancer cell proliferation. Related isoxazole-carboxamide analogues have exhibited broad-spectrum activity against various cancer types, including melanoma (B16F1), colon adenocarcinoma (Colo205), hepatocellular carcinoma (HepG2), and cervical adenocarcinoma (HeLa), with IC50 values ranging from micromolar to nanomolar concentrations in experimental models . The compound is supplied strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-29-18-8-6-7-16(13-18)23-14-17(27-31-23)15-26-25(28)24-19-9-2-4-11-21(19)30-22-12-5-3-10-20(22)24/h2-14,24H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZGECCQGMPWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is an organic compound that combines an isoxazole ring with a xanthene backbone. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C25H20N2O3C_{25}H_{20}N_{2}O_{3}. The structure includes a methoxy-substituted phenyl group attached to the isoxazole, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole ring and the xanthene backbone facilitate binding to these targets, leading to modulation of biochemical pathways. This interaction can result in either the inhibition or activation of specific cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that xanthene derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The compound's structural features may enhance its efficacy against various cancer cell lines.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Isoxazole derivatives are known for their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to increased susceptibility in microbial strains. Further testing is required to quantify the extent of this activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido)benzenesulfonamidesStructureAnticancer, Antimicrobial
Glycylglycine derivatives containing 5-(p-tolyl)isoxazole-3-carbonylStructureAnticancer

Case Studies and Research Findings

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry explored various xanthene derivatives, revealing that modifications at the isoxazole position significantly impacted their cytotoxicity against cancer cell lines (e.g., MCF-7 and HL-60) .
  • Enzyme Inhibition : Another research effort focused on the enzyme inhibition properties of xanthene-based compounds, demonstrating that they could effectively inhibit key enzymes involved in cancer metabolism, thus reducing tumor growth rates .
  • Antimicrobial Testing : In vitro studies have shown that certain derivatives exhibit promising antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) logP Reported Bioactivity
Target: N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide Xanthene 5-(3-Methoxyphenyl)isoxazol-3-ylmethyl ~415.4 ~3.5 Not reported
N-(5-Methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide Xanthene 5-Methyl-1,2,4-oxadiazol-3-yl ~333.3 ~2.8 Not reported
N-(9H-Xanthen-9-yl)acetamide Xanthene Acetamide 239.27 1.9 Not reported
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide Xanthene 3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl 388.4 ~3.2 Not reported
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenylacetamide analogs Carbazole 3-Methoxy group; substituted phenylacetamide ~350–380 ~2.5–3.0 Antibacterial, antifungal
9-(5-Amino-3-methylisoxazol-4-yl)xanthenone derivatives Xanthenone 5-Amino-3-methylisoxazol-4-yl ~350–400 ~2.0–2.5 Not reported

Key Structural and Functional Insights

In contrast, carbazole-based analogs (e.g., ) exhibit a nitrogen-containing heterocyclic core, which may improve solubility and hydrogen-bonding capacity. Xanthenone derivatives (e.g., ) replace the xanthene’s central CH₂ group with a ketone, increasing polarity but reducing lipophilicity.

Substituent Effects: The 3-methoxyphenyl-isoxazole substituent in the target compound introduces steric bulk and electron-donating effects, which could modulate receptor binding compared to simpler substituents like methyl-oxadiazole () or acetamide ().

Physicochemical Properties :

  • The target compound’s higher molecular weight (~415.4 g/mol) and logP (~3.5) suggest moderate lipophilicity, aligning with drug-like properties for membrane permeability. Simpler analogs like N-(9H-xanthen-9-yl)acetamide (, MW 239.27, logP 1.9) are more polar but less likely to penetrate hydrophobic targets.

Bioactivity Trends: Carbazole-acetamide analogs () demonstrate antimicrobial activity, likely due to their hydrogen-bonding capacity and planar aromatic systems. The target compound’s xanthene-isoxazole hybrid may exhibit similar or enhanced activity, though this remains speculative without direct data.

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